Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride
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Overview
Description
Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural features and reactivity, making it a valuable tool in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride typically involves multiple steps, starting with the appropriate starting materials. One common synthetic route includes the following steps:
Benzene Derivatization: The starting material, benzene, undergoes nitration to introduce a nitro group, forming nitrobenzene.
Reduction: The nitro group in nitrobenzene is reduced to an amino group, resulting in aniline.
Alkylation: The amino group in aniline is alkylated to introduce the aminoethyl group, forming 4-(1-aminoethyl)aniline.
Methylation: The aniline derivative undergoes methylation to introduce the methyl group at the 3-position, forming 3-methyl-4-(1-aminoethyl)aniline.
Esterification: The resulting compound is then esterified with methanol to form the methyl ester.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Substitution reactions can replace functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Primary amines and secondary amines.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride is widely used in scientific research due to its unique properties and reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride exerts its effects depends on its specific application. For example, in biological assays, it may interact with specific enzymes or receptors, leading to measurable biological responses. The molecular targets and pathways involved are determined by the nature of the interaction and the specific biological system being studied.
Comparison with Similar Compounds
Methyl (R)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride: The enantiomer of the compound, differing only in the spatial arrangement of atoms.
Methyl 3-methylbenzoate: A structurally similar compound without the aminoethyl group.
Methyl 4-(1-aminoethyl)benzoate: A related compound with the aminoethyl group at a different position on the benzene ring.
Uniqueness: Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride is unique due to its specific stereochemistry and the presence of both the aminoethyl and methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 4-[(1S)-1-aminoethyl]-3-methylbenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-6-9(11(13)14-3)4-5-10(7)8(2)12;/h4-6,8H,12H2,1-3H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDKPDNHITUAAI-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)OC)[C@H](C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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